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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

Cat. No.: B091650

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on the
bonding characteristics of tetrakis(dimethoxyboryl)methane, C[B(OMe)z]4. This compound
serves as a valuable synthetic intermediate, and understanding its electronic structure and
bonding is crucial for its application and the design of novel molecules. While extensive
theoretical studies specifically targeting this molecule are limited, this document synthesizes
available experimental data and outlines robust computational protocols to thoroughly
investigate its bonding nature.

Quantitative Data Presentation

The primary source of quantitative structural information for
tetrakis(dimethoxyboryl)methane comes from single-crystal X-ray diffraction studies. These
experimental values serve as a critical benchmark for theoretical calculations. The key
geometric parameters are summarized in the table below.
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Experimental Value

Parameter Atom Pair/Group Citation
(A or°)
Bond Length C—B 1.5876(16) [1]
c—B 1.5905(16) [1]
Coordination Slightly distorted
Central Carbon [1]
Geometry tetrahedral
Boron Atoms Trigonal planar [1]

Molecular Point Group
Symmetry ) ) Sa (-4) [1]
(idealized)

Experimental and Computational Protocols

To date, a dedicated, in-depth theoretical investigation of the bonding in
tetrakis(dimethoxyboryl)methane has not been published. Therefore, this section outlines a
recommended computational workflow based on established methodologies for organoboron
compounds and tetracoordinate methane derivatives.[2][3][4]

Geometry Optimization and Frequency Analysis

e Initial Structure: The starting geometry for the calculations should be based on the
experimental crystallographic data.[1]

» Density Functional Theory (DFT): A range of DFT functionals should be employed to assess
the dependency of the results on the chosen functional. Recommended functionals include:

o B3LYP: A widely used hybrid functional.

o MO06-2X: A hybrid meta-GGA functional known for good performance with main-group
elements.

o wB97X-D: A range-separated hybrid functional with empirical dispersion correction, which
is important for accurately modeling potential intramolecular interactions.[4]
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» Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-
311+G(d,p), is recommended for an accurate description of the electronic structure. For
higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.

e Frequency Calculations: Following geometry optimization, vibrational frequency calculations
should be performed at the same level of theory to confirm that the optimized structure
corresponds to a true minimum on the potential energy surface (i.e., no imaginary
frequencies).

Bonding Analysis

» Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for understanding the nature of
the C-B and B-O bonds. This analysis provides information on:

[e]

Hybridization: Determining the hybridization of the central carbon and the boron atoms.
o Bond Order: Quantifying the covalent character of the bonds.

o Natural Population Analysis (NPA): Calculating the partial atomic charges to understand
the charge distribution within the molecule.

o Second-Order Perturbation Theory Analysis: To investigate potential donor-acceptor
interactions, such as 1t-donation from the oxygen lone pairs to the empty p-orbital of
boron.

¢ Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to
characterize the electron density distribution and the nature of the chemical bonds. Key
parameters to be analyzed include:

o Electron Density (p) at the Bond Critical Point (BCP): A measure of bond strength.

o Laplacian of the Electron Density (V2p) at the BCP: To distinguish between shared
(covalent) and closed-shell (ionic) interactions.

o Bond Path: To identify the presence of direct bonding interactions between atoms.

e Energy Decomposition Analysis (EDA): EDA can be performed to dissect the interaction
energy between molecular fragments (e.g., the central carbon and the four B(OMe)2 groups)
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into electrostatic, Pauli repulsion, and orbital interaction components.

Visualizations

The following diagrams illustrate the molecular structure and a proposed computational
workflow for the theoretical analysis of tetrakis(dimethoxyboryl)methane.

Caption: Molecular structure of tetrakis(dimethoxyboryl)methane.
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Caption: Proposed workflow for theoretical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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